GPR119 Agonist Potency: >85-Fold Superior to the First-Generation Synthetic Agonist PSN632408
The target compound exhibits an EC₅₀ of 41 nM at mouse GPR119 and 65 nM at human GPR119 in HTRF-based cAMP accumulation assays [1]. In contrast, the widely used reference agonist PSN632408 shows EC₅₀ values of 7.9 µM (7900 nM) at mouse and 5.6 µM (5600 nM) at human GPR119 . This represents a 193-fold improvement for the mouse receptor and an 86-fold improvement for the human receptor.
PSN632408: 7900 nM (mouse), 5600 nM (human)
193-fold (mouse), 86-fold (human)
| Evidence Dimension | GPR119 agonist EC₅₀ |
|---|---|
| Target Compound Data | 41 nM (mouse), 65 nM (human) |
| Comparator Or Baseline | PSN632408: 7900 nM (mouse), 5600 nM (human) |
| Quantified Difference | 193-fold (mouse), 86-fold (human) |
| Conditions | HTRF cAMP assay; HEK293 cells overexpressing GPR119 (target compound); HEK293 cells (PSN632408) |
Why This Matters
For researchers building upon established GPR119 pharmacology, replacing PSN632408 with this compound enables experiments at nanomolar rather than micromolar concentrations, reducing off-target risks and improving assay sensitivity.
- [1] BDBM50420871 (CHEMBL2086650). BindingDB. Accessed 2026. Available: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871 View Source
